molecular formula C26H34N4O3 B2948580 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 922120-09-0

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2948580
CAS No.: 922120-09-0
M. Wt: 450.583
InChI Key: MSRYKHRTUUFWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule comprises:

  • A morpholine ring: A saturated heterocycle with one oxygen and one nitrogen atom, enhancing solubility and hydrogen-bonding capacity.
  • A 4-methylbenzyl (p-tolylmethyl) group: A hydrophobic aromatic substituent that may influence membrane permeability and target binding.
  • Ethanediamide (oxalamide) backbone: Serves as a flexible linker, enabling conformational adaptability for receptor interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-19-5-7-20(8-6-19)17-27-25(31)26(32)28-18-24(30-12-14-33-15-13-30)22-9-10-23-21(16-22)4-3-11-29(23)2/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYKHRTUUFWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Synthesis of the morpholine derivative: Morpholine can be functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.

    Coupling reactions: The key intermediates are then coupled using reagents like carbodiimides or other coupling agents to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen or hydride donors can modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen, sodium borohydride

    Substitution reagents: Halogens, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide ()

  • Key Differences :
    • Substituent on ethanediamide : 4-Fluorophenyl vs. 4-methylbenzyl in the target compound.
    • Heterocycle : Piperidine (saturated six-membered ring with one nitrogen) vs. morpholine (oxygen and nitrogen in a six-membered ring).
  • Piperidine’s lack of an oxygen atom reduces hydrogen-bonding capacity compared to morpholine, possibly altering solubility and target affinity .

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Key Differences: Core structure: Incorporates a thiazolo-triazole fused ring system instead of tetrahydroquinoline. Substituents: 4-Methoxyphenyl (electron-donating group) vs. 4-methylbenzyl (electron-neutral).
  • Implications :
    • The thiazolo-triazole system may confer rigidity, limiting conformational flexibility but enhancing selectivity for planar binding pockets.
    • Methoxy groups improve solubility but may reduce membrane penetration compared to methyl groups .

Quinolinyl Oxamide Derivatives (QODs) ()

  • Example: N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Key Differences :
    • Substituent : Benzodioxolyl (electron-rich bicyclic group) vs. morpholine and 4-methylbenzyl.
  • Implications :
    • Benzodioxole enhances π-π interactions and may improve binding to aromatic residues in enzymes like falcipain, a malaria protease target.
    • The absence of morpholine reduces polar interactions but increases hydrophobicity .

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide ()

  • Key Differences :
    • Substituent on ethanediamide : Propyl (aliphatic chain) vs. 4-methylbenzyl (aromatic group).
  • The absence of an aromatic moiety may reduce affinity for targets requiring π-stacking .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Bioactivity
Target Compound C₂₇H₃₄N₄O₃ 486.6 Morpholine, 4-methylbenzyl Not specified (structural analog of antimalarial QODs)
N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide C₂₅H₃₂FN₅O₂ 461.5 Piperidine, 4-fluorophenyl Hypothesized enzyme inhibition
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C₂₂H₂₀FN₅O₃S 469.5 Thiazolo-triazole, 4-methoxyphenyl Rigid scaffold for selective binding
QOD (Benzodioxolyl derivative) C₂₅H₂₇N₃O₄ 433.5 Benzodioxolyl Falcipain inhibition (antimalarial)
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide C₂₁H₃₂N₄O₃ 388.5 Morpholine, propyl Structural analog with reduced aromaticity

Key Research Findings and Implications

Morpholine vs.

Bioactivity Trends: QODs with benzodioxolyl groups exhibit antimalarial activity via falcipain inhibition, suggesting the target compound’s tetrahydroquinoline-morpholine scaffold could be optimized for similar targets .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H31N3O
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 921902-45-6

The compound exhibits its biological activity primarily through the inhibition of nitric oxide synthase (NOS) isoforms. Nitric oxide (NO) plays a critical role in various physiological processes, including vasodilation and neurotransmission. The overproduction of NO has been linked to several pathological conditions such as neurodegenerative diseases and chronic pain syndromes .

NOS Inhibition

Research indicates that derivatives similar to the target compound show selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, certain tetrahydroquinoline analogs have demonstrated significant potency in inhibiting nNOS with selectivity ratios indicating minimal inhibition of iNOS .

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity TypeObservations
nNOS Inhibition Selective inhibition with IC50 values in the nanomolar range.
Neuroprotective Potential protective effects against neurodegeneration.
Antimicrobial Some derivatives exhibit antimicrobial properties.

Case Studies and Research Findings

  • Study on nNOS Inhibition :
    A study evaluated various tetrahydroquinoline derivatives for their inhibitory effects on nNOS. The most potent compounds showed IC50 values as low as 93 nM, demonstrating a promising approach for developing therapeutics targeting neurological disorders .
  • Neuroprotective Effects :
    Experimental models have indicated that compounds with similar structures to the target compound may exert neuroprotective effects by modulating NO levels in the central nervous system. This modulation is crucial in conditions like Alzheimer's disease and stroke .
  • Antimicrobial Activity :
    Some related compounds have shown antimicrobial activity against specific bacterial strains, suggesting a broader pharmacological profile that could be explored for therapeutic applications beyond neurological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.